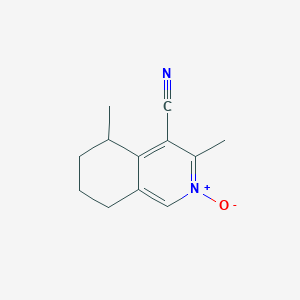

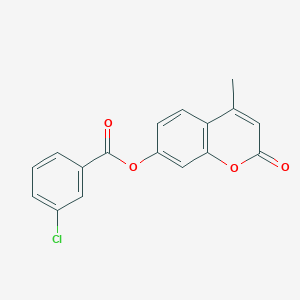

![molecular formula C19H21ClFN3O2S B5513953 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)

3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives, including compounds similar in structure to the target molecule, involves the reaction of thiosemicarbazides with different aldehydes. These reactions typically yield thiosemicarbazone compounds with potential biological activities. The methods and conditions of synthesis can significantly influence the molecular structure and, consequently, the properties and potential applications of the resulting compounds (Hussein & Guan, 2015).

Molecular Structure Analysis

The molecular structure of thiosemicarbazone compounds has been characterized using techniques such as single-crystal X-ray crystallography. These studies reveal that the ligands can adopt a binegatively tridentate mode of coordination, influencing the molecular geometry and the potential for forming complexes with metals. The planarity of the molecule and the presence of substituents significantly affect its reactivity and interaction with biological targets (Takjoo et al., 2013).

Chemical Reactions and Properties

Thiosemicarbazone derivatives participate in various chemical reactions, including oxidation processes and the formation of complexes with metal ions. These reactions are critical for understanding the chemical behavior of the compound and its potential applications. For instance, the oxidation of benzaldehyde thiosemicarbazones in the presence of rhodium complexes leads to the formation of organorhodium complexes, demonstrating the compound's ability to act as a ligand and participate in complexation reactions (Acharyya et al., 2006).

科学的研究の応用

Synthesis and Characterization

- The process of regioselective protection of hydroxyl groups in benzaldehydes, including those similar to 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, facilitates various synthetic pathways for creating complex molecules with potential applications in drug development and materials science (Plourde & Spaetzel, 2002).

Antibacterial Activity

- Novel derivatives synthesized from reactions involving components similar to 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde have shown significant antibacterial abilities against both gram-negative and gram-positive bacteria, indicating potential for development into new antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Catalytic Activity

- The catalytic potential of complexes formed from reactions involving thiosemicarbazone derivatives has been explored in studies focusing on hydroxylation reactions. Such research underscores the role of these compounds in facilitating chemical transformations, with implications for synthesizing valuable chemicals and pharmaceuticals (Vijayan et al., 2017).

Anticancer Potential

- Thiosemicarbazone derivatives, related to the structure of 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, have been synthesized and evaluated for their anticancer activity. These studies reveal the potential for such compounds to serve as leads in the development of new anticancer therapies (Lawrence et al., 2003).

Photochemistry and Conformational Studies

- The investigation of halogen- and methoxy-substituted benzaldehydes, closely related to the compound , has provided valuable insights into their structural dynamics and reactivity under various conditions, including photoinduced transformations. Such research contributes to a deeper understanding of the chemical behavior of these compounds, which can be crucial for designing light-responsive materials and drugs (Ildiz, Konarska, & Fausto, 2019).

特性

IUPAC Name |

1-[(E)-[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O2S/c1-3-22-19(27)24-23-11-13-9-15(20)18(17(10-13)25-4-2)26-12-14-7-5-6-8-16(14)21/h5-11H,3-4,12H2,1-2H3,(H2,22,24,27)/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDWXEBMTRVJAD-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN=CC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

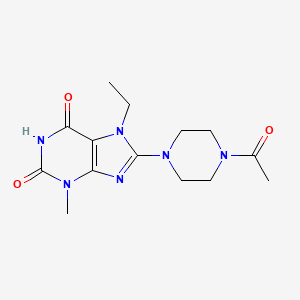

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)

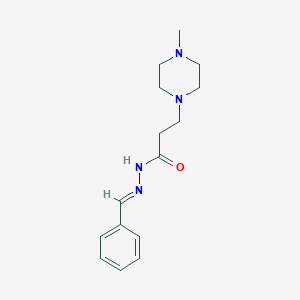

![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B5513893.png)

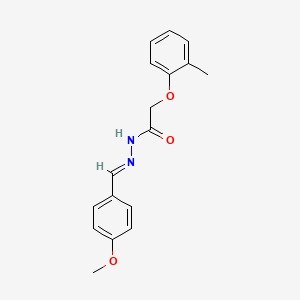

![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)

![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)

![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)